methyl {[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound featuring a benzothiophene core, a triazole ring, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Allyl Group: This step can be performed using allylation reactions, where an allyl halide reacts with a nucleophile.
Final Assembly: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the triazole ring or the ester group.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the triazole ring or ester group.
Substitution: Substituted derivatives with various functional groups replacing the allyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole and benzothiophene moieties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological systems.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive components.
Mechanism of Action
The mechanism by which METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, while the benzothiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE: can be compared with other triazole-containing compounds such as:
Uniqueness
The uniqueness of METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE lies in its combination of a benzothiophene core, a triazole ring, and an allyl group
Properties
Molecular Formula |
C17H21N3O2S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
methyl 2-[[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H21N3O2S2/c1-4-7-20-16(18-19-17(20)24-10-15(21)22-3)13-9-23-14-8-11(2)5-6-12(13)14/h4,9,11H,1,5-8,10H2,2-3H3 |
InChI Key |
HNEJGTZTOIYDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C3=NN=C(N3CC=C)SCC(=O)OC |
Origin of Product |
United States |
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